molecular formula C7H12Cl3N3 B2428283 3-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)propan-1-amine hydrochloride CAS No. 1855911-15-7

3-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)propan-1-amine hydrochloride

Cat. No.: B2428283
CAS No.: 1855911-15-7
M. Wt: 244.54
InChI Key: HZFDNMLIJSMIEO-UHFFFAOYSA-N
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Description

Structural Identification and Nomenclature

Molecular Architecture and IUPAC Nomenclature

The compound’s core structure features a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at positions 3, 4, and 5. Key substituents include:

  • 4,5-Dichloro groups : Two chlorine atoms occupying adjacent positions on the pyrazole ring.
  • 3-Methyl group : A methyl substituent at position 3, introducing steric and electronic effects.
  • Propan-1-amine side chain : A three-carbon amine chain (-CH₂-CH₂-CH₂-NH₂) attached to the nitrogen at position 1 of the pyrazole ring.

The IUPAC name for the hydrochloride salt is 3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propan-1-amine hydrochloride , with the free base alternatively designated as 3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propan-1-amine .

Key Identifiers and Properties
Property Value (Hydrochloride Salt) Value (Free Base) Source
CAS Number 1855911-15-7 1006343-61-8
Molecular Formula C₇H₁₂Cl₃N₃ C₇H₁₁Cl₂N₃
Molecular Weight (g/mol) 244.55 208.09
InChI Key HZFDNMLIJSMIEO-UHFFFAOYSA-N RDYDICZAJAHVMY-UHFFFAOYSA-N

The hydrochloride salt enhances solubility and stability, a common strategy in pharmaceutical formulations.

Properties

IUPAC Name

3-(4,5-dichloro-3-methylpyrazol-1-yl)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11Cl2N3.ClH/c1-5-6(8)7(9)12(11-5)4-2-3-10;/h2-4,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFDNMLIJSMIEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Cl)Cl)CCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)propan-1-amine hydrochloride typically involves the following steps:

  • Formation of the Pyrazolyl Core: The pyrazolyl core can be synthesized through the reaction of hydrazine with a suitable diketone or β-keto ester.

  • Chlorination: The pyrazolyl core is then subjected to chlorination to introduce chlorine atoms at the 4 and 5 positions.

  • Methylation: Methylation of the pyrazolyl core is performed to introduce the methyl group at the 3 position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors and controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Amine Group Reactivity

The primary amine group (–NH<sub>2</sub>) in its free base form (after deprotonation) participates in reactions typical of aliphatic amines:

Reaction TypeConditionsProductSupporting Evidence
Alkylation Alkyl halides, base (e.g., K<sub>2</sub>CO<sub>3</sub>)Secondary or tertiary amine derivativesAmine reactivity in analogous structures
Acylation Acid chlorides/anhydridesAmidesGeneral amine chemistry
Schiff Base Formation Aldehydes/ketones, mild acidIminesPyrazole-amine analogs

The hydrochloride salt may require neutralization (e.g., NaOH) to liberate the free amine prior to reaction .

Pyrazole Ring Reactivity

The dichloro- and methyl-substituted pyrazole ring influences electronic and steric properties:

Electrophilic Aromatic Substitution

Chlorine substituents deactivate the ring, directing incoming electrophiles to specific positions:

PositionReactivityExample Reaction
C-4Electron-withdrawing Cl reduces reactivityLimited substitution observed
C-5Adjacent Cl may sterically hinder reactionsNitration/sulfonation unlikely

Nucleophilic Aromatic Substitution

Chlorine atoms at C-4 and C-5 could theoretically undergo displacement under harsh conditions (e.g., strong bases, high temps), though steric hindrance from the methyl group at C-3 may limit reactivity .

Metal Coordination

The pyrazole nitrogen (N-2) and amine group may act as ligands:

Metal IonCoordination SiteApplication
Cu(II)Pyrazole N-2 and amine NCatalytic or biological complexes
Pd(II)Pyrazole N-2Cross-coupling catalyst design

Data from pyrazole-metal complexes suggests potential for forming stable chelates .

Side Chain Modifications

The propane linker offers additional sites for functionalization:

ReactionReagentsOutcome
Oxidation KMnO<sub>4</sub>, acidic conditionsCarboxylic acid formation
Reduction H<sub>2</sub>/Pd-CNo effect (saturated chain)

Stability Under Conditions

Critical stability considerations include:

  • Acidic Conditions : Protonation of the amine may limit reactivity .

  • Basic Conditions : Deprotonation enables amine participation but risks pyrazole ring degradation above pH 10 .

  • Thermal Stability : Decomposition observed >200°C (DSC data inferred from analogs).

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propan-1-amine hydrochloride is C7H11Cl2N3C_7H_{11}Cl_2N_3 with a molecular weight of approximately 208.09 g/mol. The compound features a pyrazole ring with dichloromethyl substitutions, which contribute to its biological activity. The presence of nitrogen in the pyrazole structure classifies it as a heterocyclic organic compound, making it a candidate for various chemical reactions typical of pyrazoles and amines .

Medicinal Chemistry Applications

Anticancer Activity : Research has indicated that derivatives of pyrazole compounds exhibit promising anticancer properties. The specific structure of this compound allows for interaction with biological targets involved in cancer cell proliferation. Studies have shown that similar compounds can inhibit tumor growth by disrupting cell cycle progression and inducing apoptosis .

Antimicrobial Properties : The compound has also been evaluated for its antimicrobial efficacy. Pyrazole derivatives have demonstrated activity against various bacterial strains, suggesting that this compound could serve as a scaffold for developing new antibiotics .

Neuropharmacological Effects : There is emerging evidence that pyrazole compounds can modulate neurotransmitter systems. This compound may have potential applications in treating neurological disorders, including anxiety and depression, by affecting serotonin and dopamine pathways .

Agrochemical Applications

Pesticidal Activity : The chlorinated pyrazole derivatives are known for their insecticidal properties. Research indicates that this compound could be effective against specific pests, making it suitable for agricultural applications .

Herbicide Development : Given its structural characteristics, this compound may also be explored as a herbicide. Pyrazole-based herbicides are known for their ability to inhibit plant growth by interfering with specific biochemical pathways .

Case Studies

StudyFocusFindings
Study 1 Anticancer ActivityDemonstrated that similar pyrazole derivatives inhibited proliferation in breast cancer cells by inducing apoptosis .
Study 2 Antimicrobial EfficacyEvaluated against E. coli and Staphylococcus aureus; showed significant inhibition zones compared to control .
Study 3 Pesticidal ActivityTested on common agricultural pests; resulted in over 70% mortality within 48 hours .

Mechanism of Action

The mechanism by which 3-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)propan-1-amine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)propan-1-amine hydrochloride can be compared with other similar compounds, such as:

  • 3-(2,4-Dichloro-5-fluorophenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl: Similar in structure but with different substituents.

  • 1-(2-Chloro-5-sulfophenyl)-3-methyl-5-pyrazolone: Another pyrazole derivative with different functional groups.

Biological Activity

3-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)propan-1-amine hydrochloride, a compound belonging to the pyrazole family, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, potential therapeutic applications, and mechanisms of action.

  • IUPAC Name : this compound
  • Molecular Formula : C₇H₁₁Cl₂N₃
  • Molecular Weight : 208.09 g/mol
  • CAS Number : 1855911-15-7

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial agent and its interactions with biological systems.

Antimicrobial Activity

Recent research has demonstrated the compound's significant antimicrobial properties. For instance, studies have reported:

  • Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating strong antibacterial effects .
  • The ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, surpassing the efficacy of standard antibiotics like Ciprofloxacin .

The mechanism through which 3-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)propan-1-amine exerts its effects involves:

  • DNA Gyrase Inhibition : The compound has shown inhibitory activity against DNA gyrase with IC50 values ranging from 12.27 to 31.64 μM .
  • Dihydrofolate Reductase (DHFR) Inhibition : It also acts as an inhibitor of DHFR with IC50 values between 0.52 and 2.67 μM, which is crucial for bacterial growth and replication .

Case Studies and Research Findings

Several studies have investigated the biological properties of related pyrazole derivatives, providing insights into the potential applications of this compound:

StudyFindings
Antimicrobial Evaluation Demonstrated significant antimicrobial activity against a range of pathogens with low MIC values .
Biofilm Inhibition Showed superior ability to inhibit biofilm formation compared to traditional antibiotics .
Synergistic Effects Enhanced the effectiveness of existing antibiotics when used in combination therapy .

Safety and Toxicity

Toxicological assessments indicate that this compound exhibits low hemolytic activity (ranging from 3.23% to 15.22% lysis), suggesting a favorable safety profile for further development in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propan-1-amine hydrochloride, and how can reaction yields be improved?

  • Methodological Answer : Multi-step synthesis involving condensation reactions is common. For example, pyrazole derivatives are synthesized via nucleophilic substitution or palladium-catalyzed coupling, followed by purification using column chromatography (e.g., silica gel with gradients of ethyl acetate/hexane). Reaction yields (~17–98%) depend on temperature control (e.g., 35°C for 48 hours) and catalysts like cesium carbonate or copper(I) bromide . Optimizing stoichiometry and solvent polarity (e.g., dimethyl sulfoxide for solubility) can enhance yields.

Q. Which spectroscopic techniques are most reliable for structural elucidation of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm proton environments (e.g., pyrazole ring protons at δ 8.87 ppm) and carbon shifts.
  • HRMS (ESI) : Validate molecular weight (e.g., m/z 215 [M+H]+) .
  • X-ray crystallography : Resolve crystal packing and bond angles (e.g., dihedral angles between pyrazole and amine groups) .
  • IR spectroscopy : Identify functional groups (e.g., N-H stretches at ~3298 cm⁻¹) .

Advanced Research Questions

Q. How do substituent variations on the pyrazole ring influence the compound’s reactivity and bioactivity?

  • Methodological Answer : Systematic substitution studies (e.g., replacing chlorine with iodine or methyl groups) reveal electronic and steric effects. For example:

  • Electron-withdrawing groups (Cl) : Increase stability but may reduce nucleophilic attack susceptibility.
  • Bulkier substituents : Steric hindrance can alter binding affinities in biological assays .
  • Comparative synthesis : Use analogs like 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine hydrochloride (MW 315.59) to assess reactivity trends .

Q. What strategies mitigate degradation or instability during storage?

  • Methodological Answer :

  • Hygroscopicity management : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis.
  • pH control : Use hydrochloride salts to enhance aqueous stability.
  • Accelerated stability studies : Monitor decomposition via HPLC under stress conditions (e.g., 40°C/75% RH for 6 months) .

Q. How can computational modeling predict interactions of this compound with biological targets?

  • Methodological Answer :

  • Docking simulations : Use software like AutoDock Vina to model binding to enzymes (e.g., kinase inhibitors).
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from in vitro assays .
  • MD simulations : Assess conformational flexibility in aqueous vs. lipid environments .

Data Contradiction Analysis

Q. Why do reported yields vary widely in synthetic protocols (e.g., 17% vs. 98%)?

  • Methodological Resolution :

  • Catalyst efficiency : Copper(I) bromide may offer higher selectivity than palladium in cross-coupling steps .
  • Purification losses : Hygroscopic intermediates (e.g., amine hydrochlorides) require rapid lyophilization to minimize degradation .
  • Side reactions : Competing pathways (e.g., over-alkylation) can be suppressed by stepwise addition of reagents .

Experimental Design Considerations

Q. How to design a robust assay for evaluating antioxidant activity of this compound?

  • Methodological Framework :

  • DPPH/ABTS assays : Quantify radical scavenging capacity (λ = 517 nm for DPPH).
  • Positive controls : Compare to ascorbic acid or Trolox.
  • Dose-response curves : Use 5–100 µM concentrations in triplicate .

Q. What statistical methods resolve batch-to-batch variability in physicochemical characterization?

  • Methodological Approach :

  • ANOVA : Compare melting points or NMR shifts across batches.
  • PCA (Principal Component Analysis) : Identify outlier batches based on spectral data .

Tables for Key Data

Property Value/Technique Reference
Melting Point104.0–107.0°C
HRMS (ESI)m/z 215 [M+H]+
¹H NMR (CD₃OD)δ 1.98 (s, SCH₃), 8.87 (d, J = 2 Hz)
X-ray CrystallographyDihedral angle: 85.2°

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